molecular formula C18H18N2O3S B3204912 N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040637-72-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3204912
CAS No.: 1040637-72-6
M. Wt: 342.4 g/mol
InChI Key: FHDQVZFXGXIUEB-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves the cyclization of N-aryl enamines using transition-metal catalysis. One common method includes the use of palladium catalysis on tosyl or Boc-protected enamines . Another approach involves the oxidative cyclization of N-aryl enamines, which can be carried out with bis(trifluoroacetoxy)iodobenzene (PIFA) or other oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like PIFA.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and sulfonamide moieties.

Common Reagents and Conditions

    Oxidation: PIFA, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of various biological pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . The compound inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is unique due to its specific structural features, such as the cyclopropane ring and the benzenesulfonamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(14-6-7-14)20-11-10-13-8-9-15(12-17(13)20)19-24(22,23)16-4-2-1-3-5-16/h1-5,8-9,12,14,19H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQVZFXGXIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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